molecular formula C21H12Cl2FN3O2S B4724720 2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 364623-39-2

2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4724720
CAS No.: 364623-39-2
M. Wt: 460.3 g/mol
InChI Key: RKQICKYBTNHYFV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro and fluorophenyl groups

Preparation Methods

The synthesis of 2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the chlorination of the benzamide core and the formation of the carbamothioyl linkage. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The pathways involved may include the modulation of signal transduction processes or the inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-dichloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of both dichloro and fluorophenyl groups. Similar compounds include:

  • 2,4-dichloro-N-(3-fluorophenyl)benzamide
  • 2,4-dichloro-N-(4-fluorophenyl)benzamide
  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FN3O2S/c22-12-4-6-15(16(23)9-12)19(28)27-21(30)25-14-5-7-18-17(10-14)26-20(29-18)11-2-1-3-13(24)8-11/h1-10H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQICKYBTNHYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133660
Record name 2,4-Dichloro-N-[[[2-(3-fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364623-39-2
Record name 2,4-Dichloro-N-[[[2-(3-fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364623-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-[[[2-(3-fluorophenyl)-5-benzoxazolyl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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